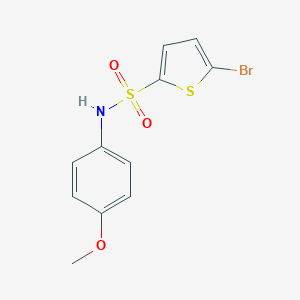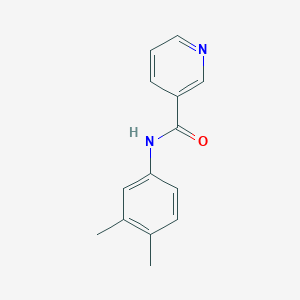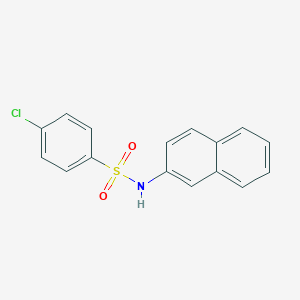
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide in lab experiments is its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, inflammation, and viral infections. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide involves the reaction of 1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxylic acid with 2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid hydrazide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide has been studied extensively for its potential applications in various fields such as medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In drug discovery, it has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In materials science, it has been used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
N-(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C24H26N4O3 |
Molekulargewicht |
418.5 g/mol |
IUPAC-Name |
N-(1,3-dimethyl-5-oxo-2-phenylpyrazol-4-yl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H26N4O3/c1-4-17-10-12-19(13-11-17)27-15-18(14-21(27)29)23(30)25-22-16(2)28(26(3)24(22)31)20-8-6-5-7-9-20/h5-13,18H,4,14-15H2,1-3H3,(H,25,30) |
InChI-Schlüssel |
WOHADTIXKCKVOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(N(N(C3=O)C)C4=CC=CC=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



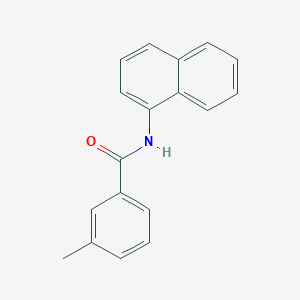
![Ethyl 4-[(2-methylpentanoyl)amino]benzoate](/img/structure/B270733.png)
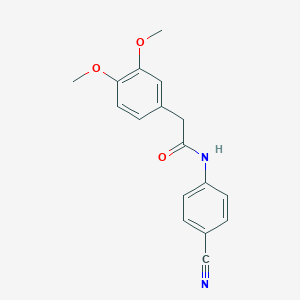
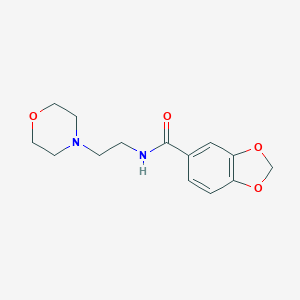
methanone](/img/structure/B270740.png)


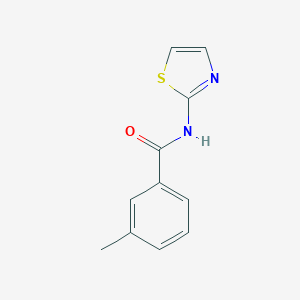

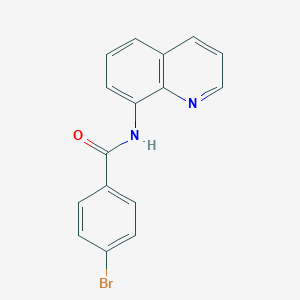
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)
